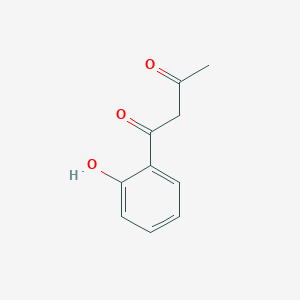

2-(Acetoacetyl)phenol

Übersicht

Beschreibung

2-(Acetoacetyl)phenol is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Tautomeric Systems Study : 2-(Acetoacetyl)phenol has been investigated in tautomeric systems using spectroscopy. This research discussed the ability of an acceptor group to associate with protons in strong hydrogen bonds, which is significant in understanding chemical interactions and properties (Dudek & Dudek, 1967).

Biodegradable Thermoplastics : In the context of biodegradable plastics, the conversion of acetoacetyl-coenzyme A to polyhydroxybutyrate (PHB), a biodegradable thermoplastic, involved genes from Alcaligenes eutrophus. This process was explored in transgenic plants, highlighting the potential of this compound derivatives in environmentally friendly plastic production (Poirier et al., 1992).

Antioxidant Properties : The antioxidant activity of phenolic compounds, including derivatives of this compound, has been studied extensively. These compounds play a crucial role in preventing oxidative stress and related diseases (Dinis et al., 1994).

Phenol Inhibition in Enzymatic Processes : The inhibitory effects of phenol, a derivative of this compound, on certain enzymatic processes have been explored. This includes its role as a competitive inhibitor in enzymatic reactions critical for understanding biochemical pathways and drug development (Simonsson et al., 1982).

Phenolic Extracts in Food and Beverage : Phenolic extracts, related to this compound, have been evaluated for their antioxidant activities and health effects, particularly in foods, beverages, and spices. This research is significant for nutritional science and the development of food products with health benefits (Shahidi & Ambigaipalan, 2015).

Biodegradation Studies : The role of phenolic compounds in biodegradation processes, such as the degradation of pollutants like phenol, has been studied. This research is essential for environmental biotechnology and waste management applications (Tay et al., 2005).

Wirkmechanismus

Target of Action

The primary target of 2-(Acetoacetyl)phenol is the acetyl-CoA pathway . This compound is involved in the production of acetyl-CoA, a crucial molecule in metabolism that plays a significant role in transferring carbon atoms within the cell .

Mode of Action

This compound interacts with its targets through a series of biochemical reactions. It undergoes enolization of the acetyl carbonyl , leading to the formation of new linear systems . This interaction results in changes in the cellular metabolic processes, particularly those involving the acetyl-CoA pathway .

Biochemical Pathways

The affected pathway is the acetyl-CoA pathway , also known as the Wood-Ljungdahl pathway . This pathway is essential for the biosynthesis of cholesterol and the synthesis of ketone bodies . The compound’s action on this pathway influences downstream effects, including energy metabolism and lipid synthesis .

Result of Action

The action of this compound results in the production of acetyl-CoA, a key molecule in various metabolic pathways . This leads to the regulation of energy metabolism and lipid synthesis within the cell .

Biochemische Analyse

Biochemical Properties

It is known that it can be involved in reactions similar to those of other phenolic compounds . Phenolic compounds are known to interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

It is known that phenolic compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that acetoacetyl-CoA, a related compound, plays a crucial role in various biochemical reactions . It is involved in the formation of acetyl-CoA, a key molecule in energy metabolism .

Metabolic Pathways

2-(Acetoacetyl)phenol may be involved in metabolic pathways similar to those of other phenolic compounds. Phenolic compounds are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Subcellular Localization

It is known that acetyl-CoA, a related compound, is present in the cytosol and nuclei of many cell types, whereas its synthetase is mitochondrial .

Eigenschaften

IUPAC Name |

1-(2-hydroxyphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)6-10(13)8-4-2-3-5-9(8)12/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIACLOKYTYHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168093 | |

| Record name | 2-(Acetoacetyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16636-62-7 | |

| Record name | 2-(Acetoacetyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016636627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Acetoacetyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

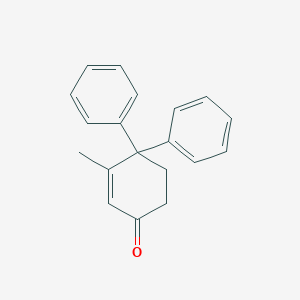

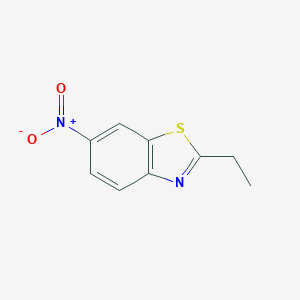

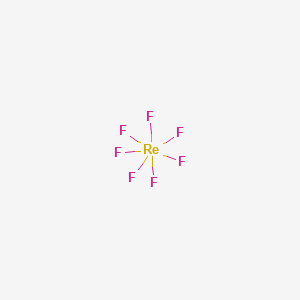

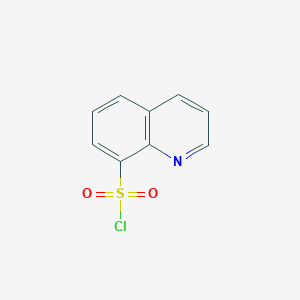

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-indeno[1,2-c]pyridin-5-one](/img/structure/B92773.png)

![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)